N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine
Overview
Description
“N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine” is a chemical compound with the CAS Number: 1670-50-4 . It has a molecular weight of 176.26 and is typically stored at 4 degrees Celsius . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N2/c1-13(2)10-7-9-5-3-4-6-11(9)12-8-10/h3-6,10,12H,7-8H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 176.26 . It is stored at 4 degrees Celsius .Safety and Hazards
Mechanism of Action
Target of Action
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine is a potent inhibitor of the in vitro reuptake of serotonin and dopamine . These neurotransmitters play crucial roles in mood regulation, reward, and motor function. By inhibiting their reuptake, the compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Mode of Action
The compound interacts with the serotonin and dopamine transporters, blocking the reuptake of these neurotransmitters back into the presynaptic neuron . This results in an increased concentration of serotonin and dopamine in the synaptic cleft, leading to prolonged neurotransmitter action on the postsynaptic receptors .
Biochemical Pathways
The increased concentration of serotonin and dopamine in the synaptic cleft enhances the signaling of these neurotransmitters. This can affect various biochemical pathways, including those involved in mood regulation, reward, and motor function .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized by cytochrome p-450 enzymes
Result of Action
The inhibition of serotonin and dopamine reuptake can lead to various molecular and cellular effects. For example, it can enhance mood, increase reward, and improve motor function . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other drugs or substances can affect its metabolism and action . Additionally, individual factors such as genetics and health status can also influence its efficacy and side effects.
Properties
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13(2)10-7-9-5-3-4-6-11(9)12-8-10/h3-6,10,12H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHONNUXIWFFAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC2=CC=CC=C2NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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